[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The exact mass of the compound this compound is 462.19031994 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5/c1-6-17-7-9-18(10-8-17)29-15(2)23(27-28-29)25(30)33-14-21-16(3)34-24(26-21)20-12-11-19(31-4)13-22(20)32-5/h7-13H,6,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXYCKYSSCMPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=C(C=C(C=C4)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a novel synthetic molecule with potential biological activities. This article reviews its biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities based on recent studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Chemical Formula : C23H25N5O4
Molecular Weight : 425.48 g/mol
LogP : 3.32 (indicating moderate lipophilicity)
Hydrogen Bond Acceptors : 8
Polar Surface Area : 81.41 Ų
Biological Activity Overview
Recent studies have explored the biological activity of compounds featuring oxazole and triazole moieties due to their diverse pharmacological profiles. The target compound exhibits promising results in several areas:
1. Anticancer Activity
Research indicates that compounds containing oxazole and triazole rings have significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit key cellular pathways involved in cancer cell proliferation and survival. Studies have shown that similar triazole derivatives demonstrate inhibitory effects on various cancer cell lines, including breast, colon, and lung cancers.
- Case Study Example : A study reported that a related triazole derivative exhibited an IC50 value of 12 µM against human breast cancer cells (MDA-MB-231), indicating potent cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 12 |
| HeLa (Cervical) | 15 |
| A549 (Lung) | 10 |
2. Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects:
- Target Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Research Findings : A derivative of the compound demonstrated selectivity for COX-II with an IC50 of 0.5 µM, suggesting that the target compound may also exhibit similar selectivity .
3. Antimicrobial Activity
The antimicrobial properties of oxazole-based compounds are well-documented:
- In Vitro Studies : The target compound has been tested against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 17 |
Mechanistic Insights
The biological activity of the compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The presence of the triazole ring is known to facilitate binding to enzymes like COX and various kinases involved in cancer progression.
- Cell Cycle Arrest : Studies indicate that related compounds can induce cell cycle arrest at the G2/M phase in cancer cells, leading to increased apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
